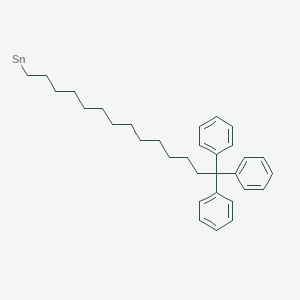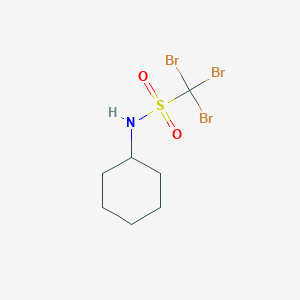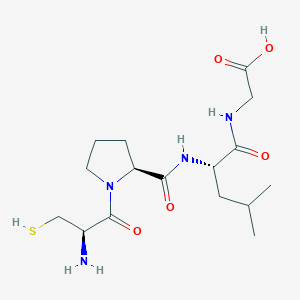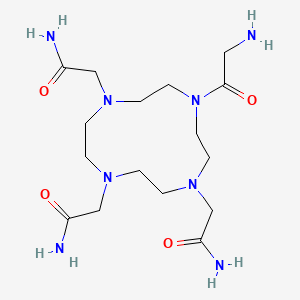![molecular formula C17H29NO4Si B14241368 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine CAS No. 213818-61-2](/img/structure/B14241368.png)
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine is a compound that combines the properties of silane and benzoxazine. This compound is known for its unique ability to form strong bonds with both organic and inorganic materials, making it highly valuable in various industrial applications. The presence of the triethoxysilyl group allows it to react with hydroxyl groups on surfaces, while the benzoxazine ring provides thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-aminopropyltriethoxysilane with a benzoxazine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, with careful monitoring of reaction parameters to maintain consistency and quality. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants due to its stability and biocompatibility.
Industry: Utilized in the production of advanced composites, coatings, and adhesives, providing improved mechanical properties and durability.
Mecanismo De Acción
The mechanism of action of 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine involves the interaction of its functional groups with target molecules. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming strong siloxane bonds. The benzoxazine ring provides thermal stability and resistance to chemical degradation, ensuring the longevity of the material. The compound’s ability to form cross-linked networks enhances the mechanical properties and durability of the materials it is incorporated into.
Comparación Con Compuestos Similares
Similar Compounds
3-Isocyanatopropyltriethoxysilane: Similar in structure but contains an isocyanate group instead of a benzoxazine ring.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, used for similar applications but with different reactivity.
3-Aminopropyltriethoxysilane: Contains an amino group, used as a coupling agent in various applications.
Uniqueness
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both triethoxysilyl and benzoxazine groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The benzoxazine ring offers superior thermal stability compared to other similar compounds, while the triethoxysilyl group ensures strong adhesion to various surfaces.
Propiedades
Número CAS |
213818-61-2 |
|---|---|
Fórmula molecular |
C17H29NO4Si |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
3-(2,4-dihydro-1,3-benzoxazin-3-yl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H29NO4Si/c1-4-20-23(21-5-2,22-6-3)13-9-12-18-14-16-10-7-8-11-17(16)19-15-18/h7-8,10-11H,4-6,9,12-15H2,1-3H3 |
Clave InChI |
NIQLVDSCFZUZMX-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN1CC2=CC=CC=C2OC1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)

![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)




![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)

![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)


